molecular formula C5H8N2O B2508287 1-(1H-pyrazol-3-yl)ethan-1-ol CAS No. 23585-50-4

1-(1H-pyrazol-3-yl)ethan-1-ol

Cat. No. B2508287
CAS RN: 23585-50-4
M. Wt: 112.132
InChI Key: CABHXTNYNGUYFF-UHFFFAOYSA-N
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Description

The compound "1-(1H-pyrazol-3-yl)ethan-1-ol" is not directly mentioned in the provided papers, but the papers do discuss various pyrazole derivatives, which are structurally related to the compound . Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds. While the provided papers do not detail the synthesis of "1-(1H-pyrazol-3-yl)ethan-1-ol" specifically, they do discuss the synthesis of related compounds. For example, the synthesis of 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one was achieved and confirmed by X-ray diffraction studies . This suggests that similar synthetic routes could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques and computational methods. The papers provided discuss the optimized molecular structures and vibrational frequencies of different pyrazole derivatives, which were investigated both experimentally and theoretically . Geometrical parameters were found to be in agreement with X-ray diffraction (XRD) data, indicating the reliability of the computational methods used.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from the molecular electrostatic potential (MEP) and frontier molecular orbital analysis, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) . These analyses help in understanding the sites of electrophilic and nucleophilic attacks. For instance, the negative charge is often localized over the carbonyl group, making it a site for electrophilic attack, while the positive regions are localized over the nitrogen atoms, indicating possible sites for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be diverse, depending on the substituents attached to the pyrazole ring. The papers discuss properties such as first hyperpolarizability, which is related to the compounds' role in nonlinear optics . Additionally, molecular docking studies suggest that some pyrazole derivatives might exhibit inhibitory activity against various proteins, indicating potential pharmaceutical applications . The crystal packing of these compounds is often dominated by weak intermolecular interactions, which can significantly influence their physical properties .

Scientific Research Applications

Structural Characterization and Interactions

  • Hirshfeld Surface Analysis : The pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, structurally related to 1-(1H-pyrazol-3-yl)ethan-1-ol, has been studied for its crystal structure using Hirshfeld surface analysis and 2D fingerprint plots. This research provides insights into intermolecular interactions within the crystal structure, highlighting its potential in material science and crystallography (Delgado et al., 2020).

Synthesis and Applications in Biochemistry

  • Inhibition of Store-Operated Calcium Entry : A study on a series of SKF-96365 analogues, including compounds similar to 1-(1H-pyrazol-3-yl)ethan-1-ol, showed an interesting effect on endoplasmic reticulum calcium release and store-operated calcium entry in lymphocyte cell lines. This indicates potential applications in biochemistry and pharmacology (Dago et al., 2018).

Antimicrobial Properties

  • Antimicrobial Activity : Research on heterocyclic compounds bearing pyrazoline motifs, related to 1-(1H-pyrazol-3-yl)ethan-1-ol, has shown significant antimicrobial activity against various bacteria and fungi. These findings suggest potential uses in developing new antimicrobial agents (Desai et al., 2017).

Molecular Chemistry and Ligand Development

  • Synthesis of Polydentate Ligands : The reaction of pyrazole with various compounds in a superbasic medium led to the synthesis of pyrazolyl- and bromo-substituted ethenes. These compounds, structurally related to 1-(1H-pyrazol-3-yl)ethan-1-ol, are useful in developing new polydentate ligands for complex molecule synthesis (Potapov et al., 2011).

Safety And Hazards

The safety information for “1-(1H-pyrazol-3-yl)ethan-1-ol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The future directions for “1-(1H-pyrazol-3-yl)ethan-1-ol” and similar compounds could involve further exploration of their biological activities . For example, imidazole-containing compounds, which include pyrazoles, have shown a broad range of chemical and biological properties, making them important in the development of new drugs .

properties

IUPAC Name

1-(1H-pyrazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4(8)5-2-3-6-7-5/h2-4,8H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABHXTNYNGUYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-pyrazol-3-yl)ethan-1-ol

CAS RN

23585-50-4
Record name 1-(1H-pyrazol-3-yl)ethan-1-ol
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